molecular formula C11H20ClNO4S B6606075 tert-butyl3-(chlorosulfonyl)azepane-1-carboxylate CAS No. 2825005-46-5

tert-butyl3-(chlorosulfonyl)azepane-1-carboxylate

Cat. No.: B6606075
CAS No.: 2825005-46-5
M. Wt: 297.80 g/mol
InChI Key: KTFMOVSLXYJLCI-UHFFFAOYSA-N
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Description

tert-Butyl 3-(chlorosulfonyl)azepane-1-carboxylate: is a chemical compound with the molecular formula C11H20ClNO4S and a molecular weight of 297.7988 g/mol . It is used primarily in research and development within the pharmaceutical and chemical industries.

Preparation Methods

The synthesis of tert-butyl 3-(chlorosulfonyl)azepane-1-carboxylate involves several steps. One common method includes the reaction of azepane with chlorosulfonyl isocyanate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to ensure the stability of the intermediate products.

Chemical Reactions Analysis

tert-Butyl 3-(chlorosulfonyl)azepane-1-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles, leading to the substitution of the chlorosulfonyl group.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Oxidation Reactions:

Common reagents used in these reactions include sodium borohydride for reduction and hydrogen peroxide for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-(chlorosulfonyl)azepane-1-carboxylate is utilized in various scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in the study of enzyme interactions and protein modifications.

    Medicine: It is explored for potential therapeutic applications, including drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-(chlorosulfonyl)azepane-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive, allowing the compound to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can modify the activity of these biomolecules, leading to various biological effects.

Comparison with Similar Compounds

tert-Butyl 3-(chlorosulfonyl)azepane-1-carboxylate can be compared with similar compounds such as:

    tert-Butyl 3-(chlorosulfonyl)azetidine-1-carboxylate: This compound has a similar structure but with a different ring size, which can affect its reactivity and applications.

    tert-Butyl 3-(chlorosulfonyl)piperidine-1-carboxylate: Another similar compound with a different ring structure, leading to variations in its chemical properties and uses.

Properties

IUPAC Name

tert-butyl 3-chlorosulfonylazepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20ClNO4S/c1-11(2,3)17-10(14)13-7-5-4-6-9(8-13)18(12,15)16/h9H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTFMOVSLXYJLCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20ClNO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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